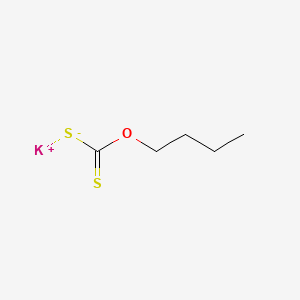

Potassium butylxanthate

Übersicht

Beschreibung

Potassium butylxanthate is an organosulfur compound widely used in the mining industry as a flotation agent. It is a yellowish powder with a pungent odor and is soluble in water. The compound is known for its ability to selectively bind to sulfide minerals, making it an essential reagent in the extraction of valuable metals such as copper, lead, and zinc .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Potassium butylxanthate is synthesized by reacting potassium hydroxide with butanol to form potassium butoxide, which is then reacted with carbon disulfide to produce this compound . The reaction is typically carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the preparation of this compound involves a continuous process where potassium hydroxide and butanol are mixed in large reactors. Carbon disulfide is then added to the mixture, and the reaction is allowed to proceed under controlled conditions. The product is then purified and dried to obtain the final compound .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium butylxanthate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dixanthogen.

Reduction: It can be reduced to form butyl alcohol and potassium carbonate.

Substitution: It can react with metal ions to form metal xanthates.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Metal salts such as copper sulfate, lead nitrate.

Major Products Formed

Oxidation: Dixanthogen.

Reduction: Butyl alcohol, potassium carbonate.

Substitution: Metal xanthates (e.g., copper xanthate, lead xanthate).

Wissenschaftliche Forschungsanwendungen

Mineral Processing

Flotation Collector

Potassium butylxanthate serves primarily as a flotation collector in the mineral processing industry. It enhances the hydrophobic properties of metal sulfide ores, allowing them to float on water for easier extraction. The compound is particularly effective for non-ferrous metals such as copper, lead, and zinc. Its selectivity and high flotation speed make it a preferred choice for mineral separation processes .

Case Study: Copper Recovery

In a study examining the use of this compound in copper flotation, researchers found that the compound significantly improved recovery rates. The optimal concentration was determined to be around 50 g/t, which maximized copper recovery while minimizing the flotation of gangue materials. This demonstrates its effectiveness as a selective collector in complex ore systems .

Rubber Industry

Vulcanization Accelerator

this compound is also employed as a vulcanization accelerator in rubber production. It facilitates the cross-linking of rubber molecules, enhancing the durability and elasticity of rubber products. The compound's ability to promote faster curing times makes it advantageous for manufacturers aiming to increase production efficiency .

Case Study: Rubber Properties Enhancement

A comparative analysis of rubber samples treated with and without this compound showed that the treated samples exhibited improved tensile strength and elongation at break. This indicates that this compound not only accelerates the vulcanization process but also enhances the mechanical properties of rubber products .

Organic Synthesis

Intermediate in Chemical Reactions

this compound acts as a nucleophile in various organic synthesis reactions. Its reactive thiol group allows it to participate in nucleophilic substitution reactions, making it valuable for producing pharmaceutical intermediates and other organic compounds .

Case Study: Synthesis of Thiol Derivatives

In research focused on synthesizing thiol derivatives, this compound was utilized as a reagent to introduce sulfur functionalities into organic molecules. The reaction conditions were optimized to achieve high yields, demonstrating its utility in synthetic organic chemistry .

Environmental Considerations

While this compound is effective in its applications, it is essential to consider its environmental impact. Studies have indicated that xanthates can be toxic to aquatic life and may pose risks if not managed properly during industrial processes . Therefore, proper handling and disposal measures are crucial to mitigate potential environmental hazards.

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Mineral Processing | Flotation collector | Enhanced recovery rates for metal ores |

| Rubber Industry | Vulcanization accelerator | Improved durability and elasticity |

| Organic Synthesis | Nucleophile in reactions | Production of pharmaceutical intermediates |

| Environmental Impact | Toxicity concerns | Need for careful handling and disposal |

Wirkmechanismus

Potassium butylxanthate acts by selectively binding to the surface of sulfide minerals, forming a hydrophobic layer that allows the minerals to be separated from the ore during the flotation process. The compound interacts with metal ions on the mineral surface, forming stable metal-xanthate complexes that enhance the flotation efficiency .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Potassium ethylxanthate

- Potassium isobutylxanthate

- Potassium amylxanthate

Uniqueness

Potassium butylxanthate is unique due to its optimal balance of hydrophobicity and reactivity, making it highly effective in the flotation of a wide range of sulfide minerals. Compared to other xanthates, it offers better selectivity and higher recovery rates in mineral processing .

Biologische Aktivität

Potassium butyl xanthate (PBX) is an organosulfur compound widely used in various industrial applications, particularly in the mining and rubber industries. Its biological activity has garnered attention due to its potential toxicity and ecological impact, as well as its applications in enhancing the properties of materials. This article explores the biological activity of PBX, including its toxicity, effects on human health, and environmental implications.

Potassium butyl xanthate is a salt derived from xanthic acid, characterized by the chemical formula . It is primarily utilized as a flotation agent in mineral processing and as a vulcanization accelerator in rubber production. Its ability to selectively bind to metal ions makes it valuable in extracting minerals from ores.

Acute and Chronic Toxicity

Research indicates that PBX exhibits harmful effects upon exposure. Animal studies have demonstrated that oral administration can lead to significant health issues, including:

- Respiratory distress : Rapid breathing and cyanosis were observed in test subjects following exposure to high doses.

- Dermatological reactions : Skin irritation and dermatitis were noted after dermal exposure, particularly in occupational settings where workers came into contact with xanthate powders .

- Neurological symptoms : Convulsions and hyperactivity were reported in laboratory animals exposed to high concentrations .

A study involving repeated dose toxicity showed that PBX could cause liver and kidney damage, evidenced by increased organ-to-body weight ratios and elevated liver enzyme levels in rats .

Case Studies

- Occupational Exposure : A case reported a worker who experienced severe gastrointestinal symptoms 20 hours post-exposure to PBX during mixing operations. This incident highlighted the compound's potential for causing delayed toxic effects .

- Environmental Impact : In aquatic environments, PBX degradation products have been shown to exhibit toxic effects on bacterial growth, leading to concerns about its persistence and bioaccumulation in ecosystems .

Biodegradation and Environmental Concerns

The biodegradation of PBX has been investigated through various studies aiming to mitigate its environmental impact. For instance:

- Microbial Degradation : Research has identified specific bacterial strains capable of degrading potassium isopropylxanthate, suggesting potential pathways for bioremediation .

- Advanced Oxidation Processes : Techniques such as ozonation have been employed to enhance the degradation of PBX in wastewater treatment. Studies indicate that ozone can effectively break down PBX into less harmful by-products, including sulfate and butanol .

Summary of Biological Activity Findings

| Characteristic | Observation |

|---|---|

| Chemical Formula | |

| Primary Uses | Flotation agent, rubber vulcanization accelerator |

| Acute Toxicity Symptoms | Respiratory distress, skin irritation, convulsions |

| Chronic Toxicity Effects | Liver and kidney damage, dermatitis |

| Biodegradation Potential | Effective microbial degradation observed |

| Environmental Impact | Toxic effects on aquatic organisms |

Eigenschaften

CAS-Nummer |

871-58-9 |

|---|---|

Molekularformel |

C5H10KOS2 |

Molekulargewicht |

189.4 g/mol |

IUPAC-Name |

potassium;butoxymethanedithioate |

InChI |

InChI=1S/C5H10OS2.K/c1-2-3-4-6-5(7)8;/h2-4H2,1H3,(H,7,8); |

InChI-Schlüssel |

KSVBYVVJHHRFPJ-UHFFFAOYSA-N |

SMILES |

CCCCOC(=S)[S-].[K+] |

Kanonische SMILES |

CCCCOC(=S)S.[K] |

Key on ui other cas no. |

871-58-9 |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

110-50-9 (Parent) |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.